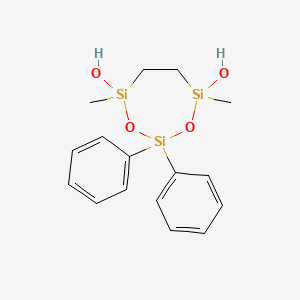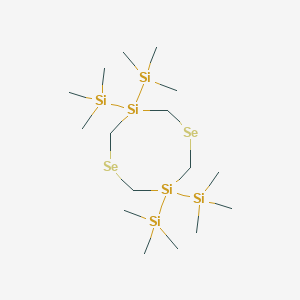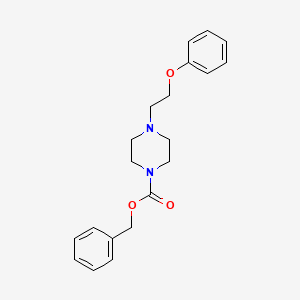![molecular formula C16H21NO5 B12622016 (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone CAS No. 913541-65-8](/img/structure/B12622016.png)
(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a cyclohexanone core with a nitroethyl group and a dimethoxyphenyl substituent, making it a complex molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,4-dimethoxybenzaldehyde.
Formation of Nitroalkene: The first step involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form the corresponding nitroalkene.
Michael Addition: The nitroalkene undergoes a Michael addition with cyclohexanone in the presence of a chiral catalyst to form the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The nitro group in (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent, room temperature.
Oxidation: Potassium permanganate, water solvent, elevated temperature.
Substitution: Sodium hydride, dimethylformamide solvent, room temperature.
Major Products
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-[(S)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
- (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclopentanone
- (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cycloheptanone
Uniqueness
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is unique due to its specific chiral configuration and the presence of both nitro and dimethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
913541-65-8 |
|---|---|
Fórmula molecular |
C16H21NO5 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(2S)-2-[(1R)-1-(2,4-dimethoxyphenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H21NO5/c1-21-11-7-8-13(16(9-11)22-2)14(10-17(19)20)12-5-3-4-6-15(12)18/h7-9,12,14H,3-6,10H2,1-2H3/t12-,14+/m0/s1 |
Clave InChI |
AUPSEXUCHLBIKK-GXTWGEPZSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2CCCCC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)


![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)




